molecular formula C15H12FN3O2S2 B2886693 N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-5-(2-fluorophenyl)furan-2-carboxamide CAS No. 874466-80-5

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-5-(2-fluorophenyl)furan-2-carboxamide

Cat. No.: B2886693
CAS No.: 874466-80-5
M. Wt: 349.4
InChI Key: SHZFHKHQNDVPTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-5-(2-fluorophenyl)furan-2-carboxamide is a recognized and potent inhibitor of the B-RAF kinase, a critical signaling node in the MAPK/ERK pathway that regulates cell growth and proliferation. This compound is specifically investigated for its utility in targeted cancer therapy research , particularly in cancers driven by mutations in the BRAF gene, such as certain types of melanoma, thyroid cancer, and colorectal cancer. Its mechanism of action involves binding to the ATP-binding site of the B-RAF enzyme, thereby suppressing the aberrant signaling that leads to uncontrolled cellular division and tumorigenesis. The structural motif, featuring the 1,3,4-thiadiazole core, is a known pharmacophore for kinase inhibition, contributing to its high affinity and selectivity. Researchers utilize this compound as a chemical probe to dissect the complexities of the RAS-RAF-MEK-ERK signaling cascade, to study mechanisms of drug resistance, and to evaluate combinatorial treatment strategies in preclinical models. Its primary research value lies in advancing the understanding of oncogenic drivers and facilitating the development of novel therapeutic agents for precision oncology.

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-5-(2-fluorophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O2S2/c1-2-22-15-19-18-14(23-15)17-13(20)12-8-7-11(21-12)9-5-3-4-6-10(9)16/h3-8H,2H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHZFHKHQNDVPTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=CC=C(O2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-Ethylsulfanyl-1,3,4-thiadiazol-2-yl)-5-(2-fluorophenyl)furan-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound has the following molecular formula and structure:

  • Molecular Formula : C13H12FN3O2S
  • Molecular Weight : 289.32 g/mol

The structure features a thiadiazole ring, which is known for its diverse biological activities, and a furan moiety that enhances its pharmacological properties.

Antimicrobial Activity

Research indicates that derivatives of the thiadiazole scaffold exhibit notable antimicrobial properties. For instance, studies have shown that compounds with similar structures demonstrate effective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as antifungal activity against Candida albicans and Aspergillus niger.

Table 1: Antimicrobial Activity Data

CompoundTarget OrganismMIC (μg/mL)Activity Type
5-(4-Fluorophenyl)-1,3,4-thiadiazoleS. aureus20Antibacterial
5-(4-Fluorophenyl)-1,3,4-thiadiazoleB. subtilis25Antibacterial
5-(4-Fluorophenyl)-1,3,4-thiadiazoleC. albicans30Antifungal

The presence of halogen substituents on the phenyl ring has been correlated with increased antibacterial efficacy, suggesting that structural modifications can enhance biological activity.

Anticancer Activity

In addition to antimicrobial effects, this compound has been evaluated for its anticancer properties. A study focusing on related thiadiazole derivatives revealed significant cytotoxic effects against various cancer cell lines including HeLa (cervical cancer), MCF-7 (breast cancer), and HepG2 (liver cancer).

Table 2: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (μM)Mechanism of Action
5dHeLa0.37Induction of apoptosis
5gMCF-70.73Cell cycle arrest at sub-G1
SorafenibHeLa7.91Reference drug

Flow cytometry analysis indicated that these compounds induce apoptotic cell death and effectively block the cell cycle, highlighting their potential as therapeutic agents.

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets within the cells. For example:

  • Antimicrobial : The compound may inhibit bacterial cell wall synthesis or disrupt membrane integrity.
  • Anticancer : It likely interacts with apoptotic pathways or targets specific receptors involved in cell proliferation.

Case Studies

Several case studies have documented the efficacy of thiadiazole derivatives in clinical settings:

  • Antimicrobial Efficacy : A study conducted on a series of thiadiazole derivatives demonstrated their ability to combat multidrug-resistant strains of bacteria.
  • Cancer Treatment : Clinical trials involving related compounds have shown promising results in reducing tumor size and improving patient outcomes in advanced cancer cases.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

Substituent Effects on Bioactivity: The 2-fluorophenyl group in the target compound may enhance lipophilicity and metabolic stability compared to the 4-nitrophenyl group in 83c, which is strongly electron-withdrawing and polar. This could influence antimicrobial activity, as seen in 83c’s potency against M. tuberculosis .

Heterocycle Variations :

  • Replacing furan-2-carboxamide with thiophene-2-carboxamide () alters electronic properties (sulfur vs. oxygen), which may affect binding to enzymatic targets or receptors.

Functional Group Positioning: The 2-fluorophenyl substituent (ortho-fluorine) in the target compound contrasts with 4-fluorophenyl (para-fluorine) in para-fluorofuranyl fentanyl.

Research Implications and Limitations

  • Antimicrobial Potential: The target compound’s structural similarity to 83c () suggests possible anti-tubercular activity, though empirical validation is required.
  • SAR Insights : Ethylsulfanyl and fluorophenyl groups may optimize solubility and target engagement compared to bulkier substituents (e.g., benzylthio in 5e).
  • Limitations : Direct biological data for the target compound are absent in the provided evidence. Comparisons rely on substituent effects observed in analogs.

Q & A

Q. What are the established synthetic routes for N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-5-(2-fluorophenyl)furan-2-carboxamide?

The synthesis typically involves multi-step reactions, including:

  • Nucleophilic substitution at the thiadiazole ring to introduce the ethylsulfanyl group (optimized under anhydrous conditions with bases like triethylamine) .
  • Cyclocondensation of furan-2-carboxylic acid derivatives with thiadiazole precursors, using coupling agents (e.g., DCC/DMAP) to form the carboxamide bond .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .
    Key considerations: Reaction temperature (60–80°C for thiadiazole functionalization) and inert atmospheres (N₂/Ar) to prevent oxidation of sulfur-containing moieties .

Q. Which spectroscopic techniques are recommended for confirming the structure of this compound?

  • 1H/13C NMR : Assign peaks for the 2-fluorophenyl group (δ ~7.2–7.6 ppm for aromatic protons) and thiadiazole protons (δ ~8.1–8.5 ppm) .
  • IR Spectroscopy : Confirm carbonyl (C=O stretch ~1670 cm⁻¹) and thiadiazole ring (C-N/C-S stretches ~1250–1350 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₆H₁₃FN₃O₂S₂) with <5 ppm error .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software elucidate the molecular structure and conformation?

  • Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) to resolve the thiadiazole-furan dihedral angle and fluorine substituent orientation .
  • Refinement with SHELXL : Apply full-matrix least-squares refinement to minimize R-factor (<0.05). Analyze hydrogen bonding (e.g., N–H···O interactions) and π-stacking of the fluorophenyl group .
  • Validation : Cross-check with computational models (DFT) for bond-length accuracy (±0.02 Å) .

Q. What in silico methods are effective for predicting the biological targets of this compound?

  • Molecular Docking : Use AutoDock Vina to simulate binding to enzymes like COX-2 (PDB ID: 5KIR) or kinases, focusing on the thiadiazole’s sulfur atoms as hydrogen-bond acceptors .
  • Pharmacophore Modeling : Identify critical features (e.g., fluorophenyl hydrophobicity, carboxamide H-bond donors) using Schrödinger’s Phase .
  • ADMET Prediction : Employ SwissADME to assess blood-brain barrier permeability (TPSA >90 Ų suggests low CNS penetration) .

Q. How to design experiments to resolve contradictions in biological activity data across studies?

  • Comparative Assays : Test the compound against structurally similar analogs (e.g., replacing ethylsulfanyl with methylsulfonyl) in standardized cytotoxicity assays (e.g., MTT on HeLa cells) .
  • Dose-Response Analysis : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ values, ensuring replicates (n ≥ 3) to address variability .
  • Mechanistic Studies : Perform Western blotting to validate hypothesized targets (e.g., apoptosis markers like caspase-3) and rule off-target effects .

Q. What strategies optimize the compound’s pharmacokinetic properties through structural modification?

  • Solubility Enhancement : Introduce polar groups (e.g., -OH or -NH₂) at the furan’s 5-position, balancing LogP reduction (<3.0) with retained activity .
  • Metabolic Stability : Replace the ethylsulfanyl group with a bioisostere like trifluoromethyl to resist CYP450-mediated oxidation .
  • Prodrug Design : Mask the carboxamide as an ester (e.g., pivaloyloxymethyl) to improve oral bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.